

# Ibrexafungerp CARES trial Candida auris infection protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Candida auris: The Treatment Challenge

*Candida auris* is a formidable emerging pathogen posing a serious global health threat due to its:

- **High Mortality:** Associated with mortality rates ranging from **30% to 78%** in invasive infections [1].
- **Multidrug Resistance:** A significant proportion of isolates show resistance to fluconazole (often >90%) and amphotericin B, with increasing reports of resistance to echinocandins—the current first-line therapy [1] [2].
- **Environmental Persistence:** It can persist on environmental surfaces in healthcare settings, leading to difficult-to-control outbreaks [1].

This resistance profile creates an urgent need for new antifungal agents, particularly those with novel mechanisms of action to which *C. auris* has not developed widespread resistance.

## Introduction to Ibrexafungerp

**Ibrexafungerp** is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy [1] [3]. Its key characteristics are summarized below.

| Feature                    | Description                                                                                                                                   |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Drug Class</b>          | First-in-class triterpenoid [1] [4].                                                                                                          |
| <b>Mechanism of Action</b> | Inhibits (1 → 3)-β-D-glucan synthase, a key enzyme for fungal cell wall synthesis, leading to fungicidal activity [1] [3].                    |
| <b>Structural Note</b>     | Structurally distinct from echinocandins; binds to a partially overlapping but non-identical site on the target enzyme [1].                   |
| <b>Significance</b>        | Offers a lower potential for cross-resistance with echinocandins and is the first oral agent available with this mechanism of action [1] [3]. |
| <b>Approval Status</b>     | FDA-approved for vulvovaginal candidiasis (VVC); under investigation for invasive infections including <i>C. auris</i> [3].                   |

The following diagram illustrates the unique mechanism of action of **ibrexafungerp** and its position relative to other antifungal classes.



Click to download full resolution via product page

## The CARES Clinical Trial Protocol

The "Candidiasis Caused by *Candida Auris*" (CARES) trial (NCT03363841) was a pivotal Phase 3 study designed to evaluate the efficacy and safety of oral **ibrexafungerp** in patients with documented *C. auris* infections [5].

### Detailed Study Design

- **NCT Number:** NCT03363841 [5]
- **Phase:** 3 [5]
- **Status:** Completed [5]
- **Design:** Multicenter, open-label, single-arm, non-comparator study [5].
- **Purpose:** To evaluate **ibrexafungerp** as an emergency use treatment where long-term intravenous therapy was not feasible or desirable [5].

**Patient Enrollment Criteria** A summary of the key inclusion and exclusion criteria for the CARES trial is provided below.

| Category | Criteria |
|----------|----------|
|----------|----------|

| **Key Inclusion** | • Adults  $\geq 18$  years. • Documented candidiasis/candidemia caused by *C. auris* (positive culture within 7 days of screening). • Ability to take medication orally or via feeding tube. • On IV antifungals where long-term IV therapy is not feasible/desirable [5]. | | **Key Exclusion** | • Central nervous system (CNS) involvement of fungal disease. • Uncontrolled infection source (e.g., persistent catheter/device/abscess). • Hemodynamic instability requiring vasopressor support. • Severe abnormal liver tests (AST/ALT  $>10x$  ULN, bilirubin  $>5x$  ULN). • APACHE score  $>16$  [5]. |

**Dosing & Treatment Regimen** The standardized dosing protocol used in the CARES trial is as follows [6]:

- **Loading Dose:** 750 mg orally, twice daily (BID) for the first 2 days.
- **Maintenance Dose:** 750 mg orally, once daily (QD) thereafter.
- **Treatment Duration:** Up to 90 days, with a follow-up visit 6 weeks after the end of therapy [5] [6].

## Efficacy & Supporting Data

Evidence from the CARES trial and preclinical studies strongly supports the activity of **ibrexafungerp** against *C. auris*.

**Clinical Efficacy in the CARES Trial** An interim analysis of the CARES trial showed promising results. In an early cohort of 10 patients who completed therapy, **8 achieved clearance of their *C. auris* infection** [6]. On a broader aggregate basis, which included 74 treated patients, oral **ibrexafungerp** provided **clinical benefits in 86.5% of patients** (64 out of 74), with 46 achieving a complete or partial response and 18 achieving a stable disease response [6].

**In Vitro Susceptibility Data** **Ibrexafungerp** demonstrates consistent and potent activity against *C. auris* in the laboratory.

- One study of over 400 *C. auris* isolates reported **MIC<sub>50</sub> and MIC<sub>90</sub> values of 0.5 µg/mL and 1.0 µg/mL**, respectively [1].
- Another study of 54 isolates found an MIC range of **0.25 to 2 µg/mL**, with both MIC<sub>50</sub> and MIC<sub>90</sub> at **1 µg/mL** [4].
- Notably, **ibrexafungerp** retains activity against *C. auris* isolates that have developed resistance to echinocandins through mutations in the **FKS** gene [1] [4].

**In Vivo Efficacy in a Murine Model** Supporting the clinical findings, a study in neutropenic mice infected with *C. auris* demonstrated that **ibrexafungerp** was effective even when treatment was delayed by 24 hours [4].

- **Survival:** Doses of 30 mg/kg and 40 mg/kg orally twice daily resulted in a **significant improvement in survival** compared to the control group.
- **Fungal Burden:** Treatment led to a **dose-dependent reduction** in fungal load in the kidneys [4].

The following workflow synthesizes the key stages of evidence generation for **ibrexafungerp**, from basic research to clinical application.



[Click to download full resolution via product page](#)

## Conclusion

**Ibrexafungerp** addresses a critical unmet need in the management of multidrug-resistant *Candida auris* infections. The CARES trial protocol provides a clear and validated framework for its use in a targeted patient population. As an oral drug with a novel mechanism, fungicidal activity, and demonstrated efficacy in both preclinical and early clinical settings, **ibrexafungerp** is positioned to become a vital tool for treating these challenging infections, especially in cases involving echinocin-resistant strains or where long-term intravenous therapy is not feasible.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]
2. Clinical Treatment of C. auris infections [cdc.gov]
3. Ibrexafungerp: A narrative overview [sciencedirect.com]
4. Ibrexafungerp Demonstrates In Vitro Activity against ... [pmc.ncbi.nlm.nih.gov]
5. Open-Label Study to Evaluate the Efficacy and Safety of Oral ... [ctv.veeva.com]
6. Can Ibrexafungerp Treat Candida Auris? [contagionlive.com]

To cite this document: Smolecule. [Ibrexafungerp CARES trial Candida auris infection protocol].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-cares-trial-candida-auris-infection-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)